molecular formula C10H9N3O2S B1271442 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 675602-95-6

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B1271442
M. Wt: 235.26 g/mol
InChI Key: GVEJZEYQGIOTNB-UHFFFAOYSA-N
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Description

The compound "4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with thiazole cores and nitrophenyl substituents have been synthesized and studied for various properties and reactivities. For instance, compounds with alkyl substituted N,4-diphenyl thiazole-2-amine structures have been synthesized and characterized, indicating the potential for diverse chemical modifications and applications of such thiazole derivatives .

Synthesis Analysis

The synthesis of related thiazole compounds typically involves multi-step pathways. For example, the synthesis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine was achieved through a three-step pathway, which included the formation of the thiazole ring followed by subsequent aromatic substitutions . This suggests that the synthesis of "4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine" could also be achieved through a similar multi-step synthetic route, potentially involving nitration and alkylation reactions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectral analysis, with single crystal X-ray diffraction studies providing detailed insights into the crystalline structure and conformation . The analysis of torsional angles and intermolecular interactions, such as hydrogen bonding, C-H···π, and π···π stacking interactions, can be explored using Hirshfeld surface analysis, which would also be applicable to the compound .

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of reactivities depending on their substitution patterns. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, undergoes ring opening to produce a thioketene intermediate that can further react with nucleophiles to form various heterocyclic structures . Similarly, the reactivity of "4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine" could involve nucleophilic substitutions or other reactions pertinent to its nitro and amino functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and intermolecular interactions. The stability of such compounds can be attributed to intermolecular hydrogen bonding and stacking interactions . Kinetic investigations of reactions involving nitrophenyl-substituted compounds provide insights into reaction mechanisms and the influence of substituents on reaction rates . These properties are crucial for the potential application of thiazole derivatives in fields such as medicinal chemistry, where they are evaluated for activities like anticancer effects .

Scientific Research Applications

Anthelmintic and Antibacterial Screening

A study conducted by Bhandari and Gaonkar (2016) explored the anthelmintic and antibacterial properties of a series of compounds including N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines. These compounds showed potent activities in this domain, indicating their potential use in treating infections and parasitic infestations (Bhandari & Gaonkar, 2016).

Synthesis and Characterization Studies

Several studies focused on the synthesis and characterization of compounds related to 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. For instance, Nadaf et al. (2019) described the synthesis of similar thiazol-2-amines, highlighting their structural properties through various spectroscopic techniques. These studies provide valuable insights into the chemical nature and potential applications of these compounds in various scientific fields (Nadaf et al., 2019).

Dyeing Application and Antimicrobial Activity

Zadafiya, Tailor, and Malik (2013) researched the use of azo disperse dyes, synthesized from compounds similar to 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, for dyeing polyester fiber. Their study also examined the antibacterial and antifungal activities of these dyes, suggesting their dual utility in textile industry and microbial inhibition (Zadafiya, Tailor, & Malik, 2013).

Potential as Anticancer and Antitubercular Agents

A study by Sekhar et al. (2019) on 1,3,4-Thiadiazole derivatives, which are structurally related to 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, demonstrated significant antitumor and antitubercular activities. This indicates the potential of such compounds in developing novel treatments for cancer and tuberculosis (Sekhar et al., 2019).

Safety And Hazards

“4-Methyl-3-nitrophenyl isocyanate” is considered hazardous. It may cause skin irritation, serious eye irritation, respiratory irritation, and is harmful if swallowed or inhaled . The specific safety and hazards information for “4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine” is not available in the retrieved data.

Future Directions

The future directions for compounds like “4-Methyl-3-nitrophenyl isocyanate” could involve further exploration of their applications in the synthesis of polymers and development of biocompatible materials . The specific future directions for “4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine” are not available in the retrieved data.

properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-2-3-7(4-9(6)13(14)15)8-5-16-10(11)12-8/h2-5H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEJZEYQGIOTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374972
Record name 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine

CAS RN

675602-95-6
Record name 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-95-6
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